

Antimony Pentafluoride in "Magic Acid": Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony pentafluoride

Cat. No.: B1205321

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Introduction

Magic Acid®, a term coined by the laboratory of Nobel laureate George Olah, is a superacid consisting of a mixture of a Brønsted acid, fluorosulfuric acid (HSO_3F), and a Lewis acid, **antimony pentafluoride** (SbF_5).^[1] The remarkable acidity of this combination, significantly exceeding that of 100% sulfuric acid, allows for the protonation of even extremely weak bases, including alkanes, and the generation of stable carbocations in solution.^{[1][2]} This capability has made Magic Acid an invaluable tool in a wide range of chemical research, from fundamental studies of reaction mechanisms to applications in hydrocarbon chemistry and synthetic organic chemistry.

Antimony pentafluoride plays a crucial role in the superacid system by sequestering the fluoride ion from HSO_3F , thereby dramatically increasing the proton-donating ability of the Brønsted acid. The resulting anionic species, such as $[\text{SbF}_5(\text{SO}_3\text{F})]^-$ and $[\text{Sb}_2\text{F}_{10}(\text{SO}_3\text{F})]^-$, are extremely poor nucleophiles, which is key to the stabilization of the highly reactive carbocation intermediates.^[1]

These application notes provide an overview of the properties of Magic Acid, detailed protocols for its preparation and key applications, and essential safety information for its handling.

Quantitative Data

The acidity of the $\text{HSO}_3\text{F-SbF}_5$ system is typically measured using the Hammett acidity function (H_0). The H_0 value becomes more negative as the acidity increases.

Component	Molar Ratio ($\text{HSO}_3\text{F:SbF}_5$)	Hammett Acidity Function (H_0)	Reference
Sulfuric Acid (for comparison)	-	-12	[1]
Fluorosulfuric Acid	1:0	-15.1	[2]
Magic Acid®	1:1	-23	[1]
$\text{HSO}_3\text{F-SbF}_5$	Varies with SbF_5 concentration	up to -26.5	[2]

Table 1: Hammett Acidity Function of Magic Acid and Related Systems.

The stability and identity of carbocations generated in Magic Acid can be readily characterized by Nuclear Magnetic Resonance (NMR) spectroscopy due to their slow rate of exchange on the NMR timescale at low temperatures.

Carbocation	Precursor	^1H NMR Chemical Shift (δ , ppm)	^{13}C NMR Chemical Shift (δ , ppm)	Reference
tert-Butyl cation	tert-Butanol or Isobutane	4.35 (s)	335.2 (C+), 47.4 (CH ₃)	[3]
Isopropyl cation	2-Chloropropane	5.06 (septet), 1.63 (d)	319.6 (C+), 51.7 (CH ₃)	
Norbornyl cation	2-Chloronorbornane	Complex multiplet	-	

Table 2: Representative NMR Chemical Shifts of Carbocations in $\text{HSO}_3\text{F}\text{-SbF}_5$. (Note: Specific chemical shifts can vary slightly with temperature and the exact composition of the superacid.)

Experimental Protocols

Extreme caution should be exercised when performing these procedures. **Antimony pentafluoride** and Magic Acid are highly corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Protocol 1: Preparation of Magic Acid ($\text{HSO}_3\text{F}:\text{SbF}_5$ 1:1 molar ratio)

Materials:

- **Antimony pentafluoride** (SbF_5)
- Fluorosulfuric acid (HSO_3F)
- Dry, inert atmosphere glovebox or Schlenk line
- Glassware thoroughly dried in an oven and cooled under an inert atmosphere
- Magnetic stirrer and stir bar

Procedure:

- In an inert atmosphere (e.g., argon or nitrogen), place a clean, dry flask equipped with a magnetic stir bar on a magnetic stirrer.
- Carefully transfer a known volume of fluorosulfuric acid into the flask.
- Slowly, and with vigorous stirring, add an equimolar amount of **antimony pentafluoride** to the fluorosulfuric acid. The addition should be done dropwise, as the reaction is exothermic.
- Maintain a controlled temperature, if necessary, by using a cooling bath (e.g., an ice-water bath).

- After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure homogeneity.
- The resulting pale yellow to colorless fuming liquid is Magic Acid. Store it in a tightly sealed, appropriately labeled container under an inert atmosphere.

Protocol 2: Generation and NMR Observation of the tert-Butyl Cation

Materials:

- Magic Acid (prepared as in Protocol 1)
- tert-Butanol
- NMR tube suitable for low-temperature measurements
- Deuterated solvent compatible with superacids (e.g., SO_2ClF) for locking, if necessary (often, the external lock of the spectrometer is sufficient)
- Low-temperature NMR spectrometer

Procedure:

- In a fume hood, cool a vial containing a small amount of Magic Acid in a dry ice/acetone bath ($-78\text{ }^{\circ}\text{C}$).
- Carefully add a few drops of tert-butanol to the cold Magic Acid. A gentle swirling motion will help mix the reactants.
- Transfer the resulting solution to a pre-cooled NMR tube.
- Insert the NMR tube into the pre-cooled NMR spectrometer probe (e.g., at $-60\text{ }^{\circ}\text{C}$).
- Acquire ^1H and ^{13}C NMR spectra. The characteristic signals for the tert-butyl cation should be observable (see Table 2).

Protocol 3: Isomerization of n-Pentane to Isopentane

Materials:

- Magic Acid (prepared as in Protocol 1)
- n-Pentane (high purity)
- Reaction vessel equipped with a magnetic stirrer, a gas inlet, and a sampling port
- Quenching solution (e.g., a cold saturated sodium bicarbonate solution)
- Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

- Set up the reaction vessel in a fume hood and charge it with a measured amount of Magic Acid under an inert atmosphere.
- Cool the Magic Acid to the desired reaction temperature (e.g., 0 °C) using a cooling bath.
- With vigorous stirring, slowly add n-pentane to the Magic Acid.
- Allow the reaction to proceed for a specific time, taking aliquots at various intervals for analysis.
- To analyze a sample, carefully withdraw a small aliquot from the reaction mixture and immediately quench it by adding it to a vigorously stirred, cold solution of sodium bicarbonate. This will neutralize the superacid and stop the reaction.
- Extract the organic layer with a suitable solvent (e.g., diethyl ether).
- Analyze the organic extract by GC-MS to determine the ratio of n-pentane to isopentane and to identify any side products. The GC-MS analysis would typically involve a column suitable for separating volatile hydrocarbons and a temperature program that allows for the elution of both pentane isomers.

Protocol 4: Electrophilic Hydroxylation of Benzene

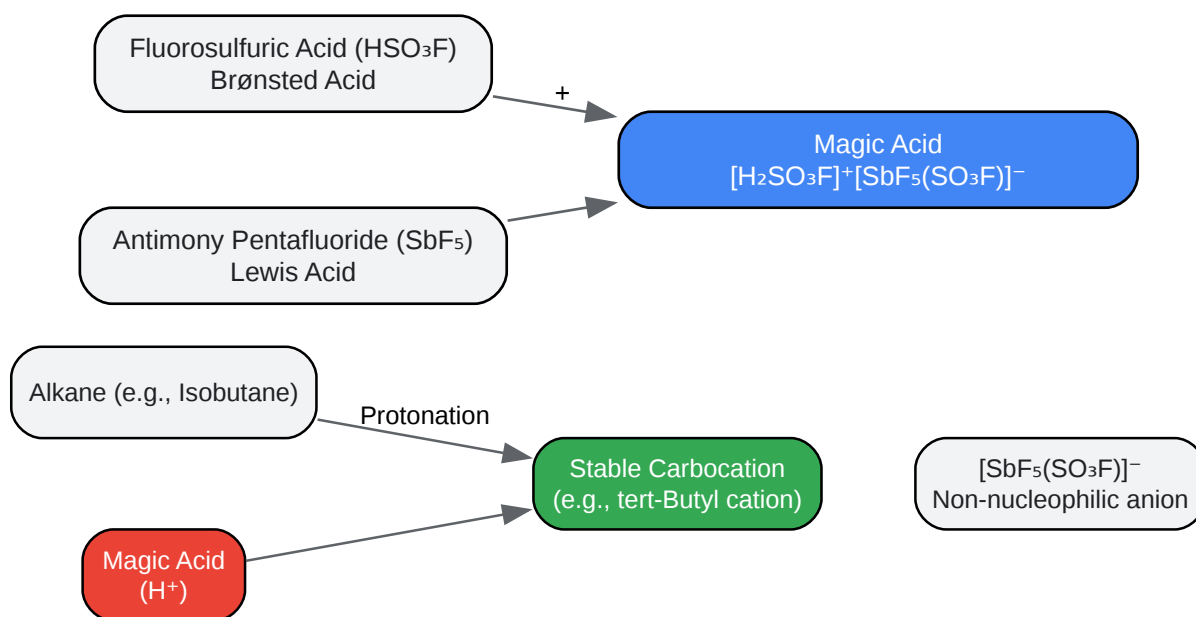
Materials:

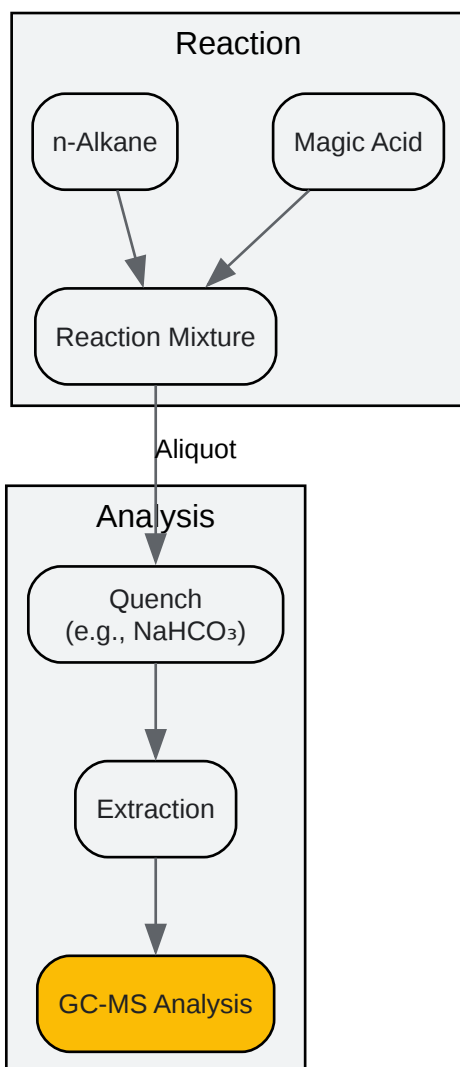
- Magic Acid (prepared as in Protocol 1)
- Hydrogen peroxide (H_2O_2 , 30% solution)
- Benzene
- Reaction vessel with a magnetic stirrer and dropping funnel
- Quenching solution (ice-water)
- Extraction solvent (e.g., diethyl ether)
- Analytical equipment for product identification (e.g., GC-MS, NMR)

Procedure:

- In a fume hood, cool a solution of Magic Acid in a suitable reaction vessel to a low temperature (e.g., $-40\text{ }^{\circ}\text{C}$).
- Slowly add a pre-cooled solution of hydrogen peroxide in a small amount of Magic Acid to the reaction vessel with efficient stirring.
- To this mixture, add benzene dropwise while maintaining the low temperature.
- Stir the reaction mixture for a specified period.
- Carefully pour the reaction mixture onto crushed ice to quench the reaction and dilute the acid.
- Extract the aqueous mixture with diethyl ether.
- Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
- Analyze the residue by GC-MS and/or NMR to identify the products (primarily phenol).

Visualizations





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- To cite this document: BenchChem. [Antimony Pentafluoride in "Magic Acid": Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205321#antimony-pentafluoride-as-a-component-of-magic-acid]

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